2-Chloro-7-fluoro-1,6-naphthyridine
Description
Overview of Naphthyridine Isomers and their Chemical Significance
Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. mdpi.comnih.govnih.govsemanticscholar.org Also known as "diazanaphthalenes" or "benzodiazines," they exist in six possible isomeric forms depending on the relative positions of the two nitrogen atoms. mdpi.comnih.govacs.org These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comacs.org The arrangement of the nitrogen atoms within the fused ring system profoundly influences the molecule's electronic properties, basicity, and reactivity, leading to a wide spectrum of chemical and pharmacological characteristics. mdpi.com
Historically, the first naphthyridine derivative, a 1,8-naphthyridine, was synthesized in 1893. nih.gov The unsubstituted 1,5- and 1,8-naphthyridines were later synthesized in 1927. semanticscholar.org The synthesis of the remaining isomers, including 1,6-, 1,7-, and 2,7-naphthyridine, was completed by 1958, with 2,6-naphthyridine (B1209661) being isolated in 1965. semanticscholar.org The diverse biological activities exhibited by naphthyridine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, have cemented their importance in medicinal chemistry. mdpi.comresearchgate.netresearchgate.net
Importance of the 1,6-Naphthyridine (B1220473) Scaffold in Contemporary Heterocyclic Chemistry Research
The 1,6-naphthyridine isomer serves as a crucial scaffold in the development of novel chemical entities. nih.govacs.org While all naphthyridine isomers have been explored for their potential applications, the 1,6-naphthyridine framework has been specifically investigated for its utility in creating ligands for various biological receptors. nih.govsemanticscholar.org The development of efficient synthetic methods to access and functionalize the 1,6-naphthyridine core is an active area of research, aiming to expand the chemical space available for drug discovery and materials science. acs.org For instance, recent advancements have focused on the rapid diversification of the 1,6-naphthyridine scaffold through intermediates like heteroaryl ditriflates, allowing for the generation of diverse, drug-like products. acs.org
Strategic Incorporation of Halogens (Chlorine and Fluorine) in Naphthyridine Derivatives for Tailored Chemical Properties
The introduction of halogen atoms, such as chlorine and fluorine, onto the naphthyridine ring system is a well-established strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The presence of a chlorine atom, as in 2-chloro-1,6-naphthyridine (B1590049), provides a reactive handle for further chemical modifications. echemi.com The chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.gov This versatility makes chloro-substituted naphthyridines valuable intermediates in the synthesis of more complex molecules. nih.gov
The incorporation of a fluorine atom often imparts unique properties. Fluorine's high electronegativity can alter the electronic distribution within the molecule, affecting its reactivity and biological interactions. researchgate.net In medicinal chemistry, fluorination is a common tactic to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.com
Research Scope and Objectives for 2-Chloro-7-fluoro-1,6-naphthyridine
This article focuses exclusively on the chemical compound 2-Chloro-7-fluoro-1,6-naphthyridine. The primary objective is to provide a comprehensive overview of its chemical properties and the synthetic strategies employed for its preparation. The discussion will be limited to the core scientific data available for this specific molecule, excluding any speculative applications or biological data that is not directly supported by published research.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of 2-Chloro-7-fluoro-1,6-naphthyridine and its related precursors.
| Property | 2-Chloro-1,6-naphthyridine | 7-Bromo-2-chloro-1,6-naphthyridine (B8072101) | 2-Chloro-1,6-naphthyridine-7-carbaldehyde |
| CAS Number | 23616-33-3 echemi.comchemicalbook.comcas.orgchemsrc.com | 1578484-42-0 sigmaaldrich.com | Not Available bldpharm.com |
| Molecular Formula | C8H5ClN2 echemi.comchemicalbook.comcas.orgamericanelements.com | C8H4BrClN2 sigmaaldrich.com | C9H5ClN2O bldpharm.com |
| Molecular Weight | 164.59 g/mol echemi.comchemicalbook.comamericanelements.com | Not Available | Not Available |
| Boiling Point | 298.9 °C americanelements.com | Not Available | Not Available |
| Density | 1.35 g/cm³ americanelements.com | Not Available | Not Available |
| Appearance | Yellow Solid echemi.com | Solid sigmaaldrich.com | Not Available |
Synthesis and Reactivity
The synthesis of 2-chloro-1,6-naphthyridine is a key step in accessing more complex derivatives. One reported method involves the treatment of 1,6-naphthyridin-2(1H)-one with phosphoryl trichloride. echemi.com This reaction converts the hydroxyl group of the pyridone into a chloro substituent, a common strategy in heterocyclic chemistry. nih.govechemi.com
Further functionalization of the 2-chloro-1,6-naphthyridine core has been demonstrated. For example, the synthesis of 7-bromo-2-chloro-1,6-naphthyridine introduces a bromine atom, providing another site for chemical modification. sigmaaldrich.com Additionally, the preparation of 2-chloro-1,6-naphthyridine-7-carbaldehyde introduces a reactive aldehyde group, which can be used in a variety of subsequent chemical transformations. bldpharm.com
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
2-chloro-7-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H |
InChI Key |
HIRROSUDYHCUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC=C21)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 7 Fluoro 1,6 Naphthyridine and Its Chemical Precursors
Strategies for the Construction of the 1,6-Naphthyridine (B1220473) Core System
The assembly of the bicyclic 1,6-naphthyridine ring system is a pivotal step in the synthesis of 2-Chloro-7-fluoro-1,6-naphthyridine. Various classical and modern synthetic methods have been adapted and optimized for this purpose.
Cyclization Reactions in 1,6-Naphthyridine Synthesis
Cyclization reactions are fundamental to the formation of the 1,6-naphthyridine core. These reactions typically involve the formation of one of the pyridine (B92270) rings by intramolecular condensation onto a pre-existing pyridine ring.
The Gould-Jacobs reaction, a well-established method for quinoline (B57606) synthesis, can be adapted for the preparation of 1,6-naphthyridine derivatives. wikipedia.orgnih.gov This reaction sequence typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate then undergoes thermal cyclization to form the naphthyridinone ring system. Subsequent functional group manipulations can then be performed to yield the desired substituted 1,6-naphthyridine.
The regioselectivity of the Gould-Jacobs reaction is a critical consideration and can be influenced by both steric and electronic factors of the substituents on the starting aminopyridine. d-nb.info For instance, the cyclization of (pyridyl)aminomethylenemalonates can be directed by the position of substituents on the pyridine ring. d-nb.info Microwave-assisted heating has been shown to significantly improve yields and shorten reaction times for the intramolecular cyclization step. jasco.ro
Table 1: Examples of Gould-Jacobs Reaction in Naphthyridine Synthesis
| Starting Material (Aminopyridine) | Reagent | Product | Reference |
| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | nih.gov |
| 2-Amino-6-methylpyridine | Diethyl ethoxymethylenemalonate | 7-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | d-nb.info |
| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | jasco.ro |
The Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for constructing quinoline and naphthyridine skeletons. wikipedia.org For the synthesis of 1,6-naphthyridines, an appropriately substituted 4-aminopyridine-3-carbaldehyde or a related ketone serves as the key precursor. researchgate.netresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.org
Modifications of the Friedländer reaction have been developed to improve yields and regioselectivity. For example, the use of catalysts like iodine or p-toluenesulfonic acid can facilitate the condensation under milder conditions. organic-chemistry.org Furthermore, one-pot procedures have been reported, streamlining the synthesis of substituted 1,6-naphthyridines. researchgate.net The reaction of 4-amino-3-formylpyridine with phosphorus-containing ketones has been successfully employed to synthesize 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. researchgate.net
Table 2: Examples of Friedländer Condensation for Naphthyridine Synthesis
| Aminopyridine Precursor | Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (B78521) in water | 2-Methyl-1,8-naphthyridine | nih.gov |
| 4-Amino-3-formylpyridine | Phosphorus-containing ketones | - | 2-(Phosphoryl)alkyl-substituted 1,6-naphthyridines | researchgate.net |
| 3-Amino-4-acetylpyridine | Ketone | - | 2,4-Disubstituted 1,7-naphthyridine | researchgate.net |
The Skraup synthesis, a classic method for preparing quinolines, can also be applied to the synthesis of 1,6-naphthyridines starting from 4-aminopyridine. researchgate.netacs.org This reaction typically involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org While effective, the reaction conditions can be harsh.
Refinements to the Skraup synthesis have been developed to provide modest yields of 1,6-naphthyridine. acs.org For instance, using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting N-oxide, offers an alternative route. acs.org Modified Skraup conditions have also been used to prepare benzo[c] rsc.orgnih.govnaphthyridines and other fused systems. mdpi.com
Intramolecular Cycloaddition Approaches for Benzo[h]naphthyridine Systems (e.g., Diels-Alder Reactions of Aryl Oxazoles)
Intramolecular cycloaddition reactions provide a powerful strategy for the construction of complex fused heterocyclic systems, including benzo[h] researchgate.netrsc.orgnaphthyridines. A notable example is the intramolecular Diels-Alder reaction of aryl oxazoles. ucla.edu In this approach, an oxazole (B20620) ring, acting as a diene, is tethered to a dienophile. Upon heating, an intramolecular [4+2] cycloaddition occurs, followed by the elimination of a small molecule (like water or an alcohol) to afford the aromatic pyridine ring fused to the existing aromatic system. ucla.eduresearchgate.net
This methodology has been successfully applied to the synthesis of benzo[h]-1,6-naphthyridines, which are key intermediates in the synthesis of certain biologically active alkaloids. ucla.edu The efficiency of the Diels-Alder reaction can be influenced by the nature of the tether and the substituents on the oxazole and dienophile moieties. Lewis or Brønsted acid catalysis can facilitate the cycloaddition by lowering the energy of the transition state. nih.govscilit.com
Multicomponent Reactions and Domino Processes in Fused Naphthyridine Synthesis
Multicomponent reactions (MCRs) and domino processes offer an efficient and atom-economical approach to the synthesis of complex molecules like fused naphthyridines from simple starting materials in a single pot. rsc.orgnih.govacs.org These reactions involve a sequence of transformations where the product of one reaction serves as the substrate for the next, avoiding the need for isolation of intermediates.
A variety of fused naphthyridine derivatives have been synthesized using three-component reactions. rsc.orgnih.gov For example, the reaction of an aldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and an enaminone can lead to the formation of two new pyridine rings in a domino fashion. rsc.org Similarly, pyrazole- or isoxazole-fused naphthyridines have been prepared through a three-component domino reaction involving an arylglyoxal monohydrate, a 5-aminopyrazole/isoxazole, and an indole, which undergoes ring opening and double cyclization. nih.govacs.org The diastereoselective synthesis of pyrano- and furano-fused 1,6-naphthyridine derivatives has also been achieved via a multicomponent coupling reaction catalyzed by camphor (B46023) sulfonic acid. ekb.egresearchgate.net
Regioselective Halogenation Strategies for Naphthyridine Nuclei
The controlled introduction of halogen atoms onto the naphthyridine scaffold is a cornerstone of its synthetic chemistry, enabling the creation of key intermediates for medicinal chemistry and materials science. The distinct electronic properties of the pyridine rings within the naphthyridine system dictate the regioselectivity of these halogenation reactions.
Methods for Selective Chlorination at the C-2 Position of the Naphthyridine Ring
Selective chlorination at the C-2 position of the 1,6-naphthyridine ring is typically achieved by leveraging the reactivity of a precursor bearing a functional group at this position, most commonly a hydroxyl or an amino group.
One of the most prevalent methods involves the conversion of a 1,6-naphthyridin-2(1H)-one precursor. The lactam form of this precursor can be chlorinated using dehydrating chlorinating agents such as phosphorus oxychloride (POCl₃). nih.govresearchgate.netnih.gov This reaction proceeds by converting the carbonyl group into a chloro-phosphate intermediate, which is an excellent leaving group, facilitating nucleophilic attack by a chloride ion. This method is widely used for the synthesis of 2-chloropyridines from 2-pyridones and is directly applicable to the 1,6-naphthyridine system. nih.govresearchgate.net The reaction can be run neat in excess POCl₃ or with a co-solvent, sometimes in the presence of a base like pyridine. nih.govnih.gov
Another classical and effective strategy is the Sandmeyer reaction , which utilizes a 2-amino-1,6-naphthyridine precursor. researchgate.netnih.gov This two-step process begins with the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the second step, the diazonium group is displaced by a chloride ion, typically using copper(I) chloride (CuCl) as a catalyst or reagent. researchgate.netbeilstein-journals.org This method provides a reliable route to 2-chloro-1,6-naphthyridine (B1590049) from the corresponding amine.
| Method | Precursor | Reagents | Key Features |
| Carbonyl Chlorination | 1,6-Naphthyridin-2(1H)-one | POCl₃, (optional base) | Converts the C2-carbonyl directly to a chloro group. Widely applicable to pyridone-like systems. nih.govresearchgate.net |
| Sandmeyer Reaction | 2-Amino-1,6-naphthyridine | 1. NaNO₂, H⁺ 2. CuCl | Converts a C2-amino group to a chloro group via a diazonium salt intermediate. researchgate.netnih.gov |
Methodologies for Selective Fluorination at the C-7 Position of the Naphthyridine Ring
Introducing fluorine at the C-7 position requires specialized techniques due to the unique reactivity of fluorine. Several protocols have been developed, including classical diazonium salt chemistry and more modern direct fluorination methods.
The Balz-Schiemann reaction is a cornerstone for introducing fluorine onto aromatic and heteroaromatic rings. nih.govucla.edu This reaction is analogous to the Sandmeyer reaction but is specific for fluorination. It begins with the diazotization of a 7-amino-1,6-naphthyridine precursor with an acidic solution of sodium nitrite. The resulting diazonium salt is then treated with a source of fluoride (B91410), classically tetrafluoroboric acid (HBF₄), to form a stable diazonium tetrafluoroborate (B81430) salt. nih.govnih.govgoogle.com This isolated salt is then decomposed, either thermally or photochemically, to yield 7-fluoro-1,6-naphthyridine, releasing nitrogen gas and boron trifluoride. nih.govnih.gov
Innovations in this field have led to one-pot procedures that avoid the isolation of the potentially unstable diazonium salt, for instance by conducting the diazotization and subsequent fluorodediazoniation in hydrogen fluoride (HF) or an HF-pyridine solution. thieme-connect.comacs.orgacs.org
Direct C-H fluorination represents a more atom-economical approach, though controlling regioselectivity is a significant challenge. For naphthyridine systems, selectivity can often be achieved by using a directing group. For instance, a hydroxyl group can direct electrophilic fluorinating agents to the ortho-position. A notable example is the surprisingly selective ortho-fluorination of a 6-methoxy-1,5-naphthyridin-4-ol (B1312718) using elemental fluorine gas (F₂), demonstrating that direct fluorination is feasible on a naphthyridine core. thieme-connect.comacs.org The regioselectivity is dictated by the electronic activation provided by the existing substituents. For a 1,6-naphthyridine, a substituent at the C-8 or C-5 position could potentially direct fluorination to the C-7 position.
A powerful strategy for introducing fluorine is the conversion of a 1,6-naphthyridin-7(6H)-one precursor. The keto-enol tautomerism of these compounds allows the carbonyl group to be targeted by modern deoxyfluorination reagents. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable, crystalline analogues like Deoxo-Fluor and XtalFluor , can directly replace the carbonyl oxygen with two fluorine atoms or, in the case of its enol form, the hydroxyl group with a single fluorine atom. ucla.edunih.govnumberanalytics.com These reagents work by activating the hydroxyl group of the enol tautomer, turning it into a good leaving group that is subsequently displaced by a fluoride ion delivered from the reagent itself. nih.govnumberanalytics.com This approach is particularly valuable for late-stage fluorination in complex molecule synthesis. ucla.edusigmaaldrich.com
| Fluorination Method | Precursor | Key Reagents | Mechanism Highlights |
| Balz-Schiemann Reaction | 7-Amino-1,6-naphthyridine | NaNO₂, HBF₄, Heat | Formation and thermal decomposition of an isolable diazonium tetrafluoroborate salt. nih.govnih.gov |
| One-Pot Diazotation | 7-Amino-1,6-naphthyridine | NaNO₂, HF-Pyridine | In situ formation and decomposition of the diazonium fluoride, avoiding isolation. thieme-connect.comacs.org |
| Direct C-H Fluorination | Substituted 1,6-naphthyridine | F₂, Selectfluor® | Relies on existing substituents to direct the electrophilic fluorinating agent to the C-7 position. |
| Deoxyfluorination | 1,6-Naphthyridin-7(6H)-one | DAST, Deoxo-Fluor, XtalFluor | Converts the C7-carbonyl (or its enol) directly to a fluoro group. nih.govnumberanalytics.com |
Organometallic Functionalization and Cross-Coupling Strategies for Halogen Introduction
While cross-coupling reactions are more commonly used to form C-C or C-N bonds starting from a halo-naphthyridine, certain organometallic strategies can be employed for the direct introduction of halogens.
Palladium-catalyzed C-H chlorination has emerged as a powerful tool for the regioselective halogenation of heterocycles. nih.gov These reactions often use a directing group, such as a pyridine itself, to guide the palladium catalyst to a specific C-H bond. For a 1,6-naphthyridine precursor, a substituent at N-1 or C-8 could direct the chlorination to the C-2 or C-7 position, respectively. The reaction typically employs a palladium(II) catalyst, like Pd(OAc)₂, and a chlorine source such as N-chlorosuccinimide (NCS). researchgate.netnih.gov
Copper-catalyzed halogenation provides another route. Using a removable directing group, copper catalysts can facilitate the ortho-halogenation of C(sp²)-H bonds in heteroarenes with sources like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). rsc.org
Furthermore, a copper-catalyzed halogen exchange , often referred to as an aromatic Finkelstein reaction, can be used to convert an existing aryl halide into a different one. For example, a 7-bromo-1,6-naphthyridine could be converted to a 7-iodo-1,6-naphthyridine using a copper(I) iodide catalyst and a source of iodide like NaI. nih.gov While less common for introducing chlorine or fluorine, this methodology is crucial for synthesizing iodo- or bromo-substituted precursors for further functionalization.
Post-Synthetic Functionalization and Derivatization of Halogenated Naphthyridine Scaffolds
Once the core halogenated 1,6-naphthyridine structure is assembled, further diversification is often desired to explore structure-activity relationships. Post-synthetic modifications allow for the introduction of a wide range of functional groups at various positions on the naphthyridine ring.
Halogen-Exchange Reactions for Diverse Halogenated Naphthyridines
Halogen-exchange reactions are a powerful tool for the synthesis of fluorinated aromatic compounds from their chloro- or bromo-analogues. These reactions are particularly useful for introducing fluorine into a molecule at a late stage of a synthetic sequence.
A key precursor for the synthesis of 2-chloro-7-fluoro-1,6-naphthyridine is 2,7-dichloro-1,6-naphthyridine (B8250456) or a mixed dihalogenated derivative such as 7-bromo-2-chloro-1,6-naphthyridine (B8072101). The differential reactivity of the halogens at the C2 and C7 positions can be exploited for selective substitution. Generally, the C7 position in the 1,6-naphthyridine system is more activated towards nucleophilic substitution than the C2 position.
The conversion of a chloro or bromo substituent to a fluoro substituent is typically achieved using a nucleophilic fluoride source. Common reagents and conditions for such transformations are summarized in the table below.
| Fluorinating Agent | Catalyst/Solvent System | Conditions | Notes |
| Potassium Fluoride (KF) | Aprotic polar solvents (e.g., DMSO, DMF, Sulfolane) | High temperatures (150-250 °C) | Often used with a phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts) to enhance solubility and reactivity. |
| Cesium Fluoride (CsF) | Aprotic polar solvents | Generally more reactive than KF, allowing for lower reaction temperatures. | |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous THF or other aprotic solvents | Milder conditions compared to alkali metal fluorides. | The anhydrous form is crucial for successful fluorination. |
| Hydrogen Fluoride-Pyridine (Olah's Reagent) | Mild conditions | Can be used for selective chlorine-fluorine exchanges on acid-sensitive molecules. researchgate.net |
Microwave irradiation has emerged as a valuable technology to promote halogen-exchange fluorinations. It can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique is particularly effective for reactions in less polar aprotic solvents in the presence of a phase-transfer catalyst.
For the specific synthesis of 2-chloro-7-fluoro-1,6-naphthyridine, a plausible route involves the selective fluorination of 2,7-dichloro-1,6-naphthyridine or the fluorination of 7-bromo-2-chloro-1,6-naphthyridine at the more reactive C7 position.
Directed Functionalization at Peripheral Positions of the 1,6-Naphthyridine Ring System
Beyond the halogenated positions, functionalization at the peripheral carbon atoms (C3, C4, C5, and C8) of the 1,6-naphthyridine ring is crucial for creating diverse analogues. This can be achieved through various modern synthetic methodologies, including directed metalation and C-H activation strategies.
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the context of a 2,7-dihalo-1,6-naphthyridine, the nitrogen atoms of the ring system themselves can act as directing groups, although their influence might be modulated by the electronic effects of the existing halogens. Alternatively, a functional group could be introduced that directs metalation to a specific peripheral position. For example, a strategically placed amide or methoxy (B1213986) group could direct lithiation to an adjacent carbon.
Palladium-Catalyzed Cross-Coupling Reactions: While typically used to substitute the halogen atoms, palladium catalysis can also be employed for C-H functionalization. The development of ligands and reaction conditions that favor C-H activation over C-X (X = halogen) bond cleavage is an active area of research. Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organomagnesium and organozinc reagents have also been reported to produce polyfunctional naphthyridines. nih.gov
Functionalization via Ditriflate Intermediates: A recently developed method for the diversification of the 1,6-naphthyridine scaffold involves the conversion of 1,6-naphthyridine-5,7-diones into the corresponding highly reactive 5,7-ditriflate intermediates. These bench-stable compounds can undergo one-pot difunctionalization reactions, allowing for the introduction of various substituents at the C5 and C7 positions. This strategy provides rapid access to diverse, drug-like molecules.
Green Chemistry Principles and Sustainable Synthesis Innovations for Halogenated Naphthyridines
The synthesis of complex molecules like 2-chloro-7-fluoro-1,6-naphthyridine can benefit significantly from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. researchgate.netnih.govmdpi.comnih.gov
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. The shift towards greener alternatives such as water, ionic liquids, or solvent-free conditions is a key aspect of sustainable synthesis. researchgate.netmdpi.com For instance, the Friedländer reaction, a common method for synthesizing naphthyridines, has been successfully performed in water. rsc.org
Catalysis: Catalytic reactions are inherently greener than stoichiometric processes as they reduce waste by using small amounts of a substance to effect a transformation. nih.govmdpi.com
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and recycling.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media.
Photocatalysis: Light-driven reactions can provide access to unique reactive intermediates under mild conditions, reducing the need for high temperatures and harsh reagents. nih.gov
Alternative Energy Sources:
Microwave Irradiation: As mentioned in the context of halogen-exchange reactions, microwaves can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. nih.gov
Ultrasonic-Assisted Synthesis: Sonication can also enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.
Atom Economy and Multi-Component Reactions (MCRs): Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. Multi-component reactions, where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. researchgate.net The use of MCRs for the synthesis of functionalized 1,6-naphthyridine derivatives has been reported. mdpi.com
By integrating these green chemistry principles, the synthesis of 2-chloro-7-fluoro-1,6-naphthyridine and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity and Transformational Chemistry of 2 Chloro 7 Fluoro 1,6 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heteroaromatic chemistry, enabling the introduction of a wide range of nucleophiles onto the aromatic core. In 2-Chloro-7-fluoro-1,6-naphthyridine, the reaction is heavily influenced by the nature of the halogen atoms and the electron-withdrawing effects of the ring nitrogen atoms.
Comparative Reactivity and Selectivity of Chlorine vs. Fluorine in SNAr Processes
In the context of SNAr reactions, the reactivity of aryl halides is often counterintuitive when compared to their alkyl halide counterparts. For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is therefore accelerated by the presence of strong electron-withdrawing groups on the ring.
Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect, which significantly polarizes the C-F bond and activates the attached carbon atom for nucleophilic attack. Consequently, in many heteroaromatic systems, a fluorine substituent is more readily displaced by nucleophiles than a chlorine substituent under SNAr conditions. This is despite the carbon-fluorine bond being stronger than the carbon-chlorine bond. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively, lowering the activation energy for the initial nucleophilic attack.
For 2-Chloro-7-fluoro-1,6-naphthyridine, it is anticipated that nucleophilic attack would preferentially occur at the 7-position, leading to the displacement of the fluoride (B91410) ion. This selectivity allows for the sequential functionalization of the naphthyridine ring, first at the C-7 position via SNAr, followed by transformations at the less reactive C-2 chloro position.
Influence of Ring Nitrogen Atoms and Electronic Factors on SNAr Reactivity
The presence of two nitrogen atoms within the 1,6-naphthyridine (B1220473) nucleus has a profound impact on its reactivity towards nucleophiles. The nitrogen atoms are inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack. youtube.com This is analogous to the activation of a benzene (B151609) ring by nitro groups. masterorganicchemistry.com
The activating effect of the ring nitrogens is most pronounced at the positions ortho and para to them. In the 1,6-naphthyridine system:
The nitrogen at position 1 (N-1) activates the C-2 and C-4 positions.
The nitrogen at position 6 (N-6) activates the C-5 and C-7 positions.
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for elaborating the 2-Chloro-7-fluoro-1,6-naphthyridine core. nih.gov
Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Suzuki, Stille, Kumada, Hiyama couplings)
In contrast to SNAr reactions, the selectivity in palladium-catalyzed cross-coupling reactions is governed primarily by the bond strength of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in these couplings is C-I > C-Br > C-OTf >> C-Cl > C-F. libretexts.org
For 2-Chloro-7-fluoro-1,6-naphthyridine, this reactivity trend predicts that the carbon-chlorine bond at the C-2 position will be significantly more reactive than the carbon-fluorine bond at the C-7 position in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Kumada, and Hiyama couplings. libretexts.orgorganic-chemistry.org The C-F bond is typically inert under standard palladium-catalyzed coupling conditions due to its high bond dissociation energy, which makes the oxidative addition step highly challenging.
This differential reactivity allows for highly selective functionalization at the C-2 position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield the 2-aryl-7-fluoro-1,6-naphthyridine derivative, leaving the fluorine atom at C-7 intact for potential subsequent SNAr reactions. rsc.org Studies on related dihalopyridines and dihaloquinolines have consistently demonstrated the higher reactivity of chlorides over fluorides in such transformations.
Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling of 2-Chloro-7-fluoro-1,6-naphthyridine
| Reaction Type | Reagent | Expected Site of Reaction | Predicted Product |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | C-2 (C-Cl bond) | 2-Aryl-7-fluoro-1,6-naphthyridine |
| Stille | Organostannane, Pd catalyst | C-2 (C-Cl bond) | 2-Alkyl/Aryl-7-fluoro-1,6-naphthyridine |
| Kumada | Grignard reagent, Pd or Ni catalyst | C-2 (C-Cl bond) | 2-Alkyl/Aryl-7-fluoro-1,6-naphthyridine |
| Hiyama | Organosilane, Pd catalyst, F⁻ source | C-2 (C-Cl bond) | 2-Alkyl/Aryl-7-fluoro-1,6-naphthyridine |
This table is based on established principles of cross-coupling reactivity. Specific reaction outcomes may vary based on catalyst, ligand, and reaction conditions.
Other Metal-Catalyzed Functionalizations
While palladium is the most common catalyst for these transformations, other transition metals like nickel, copper, and iron can also be employed. Nickel catalysts, in particular, are known to be effective for coupling less reactive aryl chlorides. nih.gov However, even with these alternative metal catalysts, the selective activation of the C-Cl bond over the much stronger C-F bond is the anticipated outcome. This robust selectivity is a key feature in the synthetic utility of 2-Chloro-7-fluoro-1,6-naphthyridine, providing a reliable handle for introducing molecular complexity at a specific position.
Electrophilic Aromatic Substitution on the 1,6-Naphthyridine Nucleus
Electrophilic aromatic substitution (EAS) on the 1,6-naphthyridine ring is generally challenging. The electron-withdrawing nature of the two ring nitrogen atoms deactivates the entire heterocyclic system towards attack by electrophiles. uci.edumasterorganicchemistry.com This is a common feature of pyridine (B92270) and other azine systems, which are significantly less reactive than benzene in EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.
The deactivating effect of the nitrogen atoms makes the aromatic π-system electron-poor and thus a poor nucleophile. masterorganicchemistry.com Any attempt at EAS would likely require harsh reaction conditions (e.g., strong acids, high temperatures), which can lead to side reactions or decomposition.
Oxidation and Reduction Chemistry of the Naphthyridine Core
The oxidation and reduction of the 1,6-naphthyridine core are fundamental transformations that can lead to a variety of functionalized derivatives.
Oxidation: The nitrogen atoms in the 1,6-naphthyridine ring are susceptible to oxidation, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form N-oxides. This transformation can influence the electronic properties of the ring, potentially activating it for subsequent reactions. For instance, the oxidation of 1,5-naphthyridines to their corresponding N-oxides has been reported as a method to facilitate further functionalization, such as chlorination. nih.gov While specific studies on 2-chloro-7-fluoro-1,6-naphthyridine are not prevalent, it is anticipated that it would undergo N-oxidation at one or both nitrogen atoms under similar conditions.
Reduction: The reduction of the naphthyridine core can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reduction can lead to partially or fully saturated ring systems, such as tetrahydro- or decahydronaphthyridines. These reduced derivatives offer a three-dimensional scaffold that is of interest in medicinal chemistry. The specific conditions for the reduction of 2-chloro-7-fluoro-1,6-naphthyridine would need to be carefully controlled to avoid dehalogenation.
Functional Group Interconversions and Further Derivatization from C-2 Chloro and C-7 Fluoro Substituted Naphthyridines
The presence of two different halogen atoms at the C-2 and C-7 positions of the 1,6-naphthyridine core provides a versatile platform for a range of functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,6-naphthyridine ring, further enhanced by the chloro and fluoro substituents, makes it susceptible to attack by nucleophiles. In dihalogenated pyridines and related heterocycles, the relative reactivity of the halogens in SNAr reactions is generally I > Br > Cl > F. However, the position of the halogen on the ring and the reaction conditions can significantly influence selectivity.
For 2-chloro-7-fluoro-1,6-naphthyridine, the chlorine atom at the C-2 position is generally more susceptible to displacement by nucleophiles than the fluorine atom at C-7. This is because the C-2 position is activated by both nitrogen atoms of the naphthyridine system. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the corresponding amino, alkoxy, and thioether derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridines
| Reactant | Nucleophile | Product | Conditions | Reference |
| 2-Chloro-1,5-naphthyridine | NH3 | 2-Amino-1,5-naphthyridine | Sealed tube, 140 °C | mdpi.com |
| 4-Bromo-1,5-naphthyridine | Various Amines | 4-Amino-1,5-naphthyridine | Cs2CO3, 110 °C | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-chloro-7-fluoro-1,6-naphthyridine, these reactions would likely proceed selectively at the C-2 position due to the higher reactivity of the C-Cl bond compared to the C-F bond in such catalytic cycles.
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C-2 position.
Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield 2-alkynyl-7-fluoro-1,6-naphthyridine derivatives. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides an alternative and often milder method for the synthesis of 2-amino-7-fluoro-1,6-naphthyridine derivatives compared to traditional SNAr.
The functionalization at the C-7 fluoro position is more challenging. Displacement of the fluorine atom would require harsh reaction conditions or the use of highly reactive nucleophiles. Alternatively, palladium-catalyzed methods for the activation of C-F bonds are an area of active research and could potentially be applied. rsc.org
Advanced Computational and Theoretical Investigations of 2 Chloro 7 Fluoro 1,6 Naphthyridine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-Chloro-7-fluoro-1,6-naphthyridine. These methods elucidate the distribution of electrons within the molecule, which governs its reactivity, stability, and intermolecular interactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For a molecule like 2-Chloro-7-fluoro-1,6-naphthyridine, the HOMO is typically distributed over the electron-rich π-system of the naphthyridine rings. In contrast, the LUMO is also localized across the rings but is significantly influenced by the electron-withdrawing chloro and fluoro substituents. In a related computational study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde using DFT (B3LYP/6-311++G(d,p)), the HOMO-LUMO energy gap was calculated to be approximately 3.75-3.84 eV. dergipark.org.tr It is expected that 2-Chloro-7-fluoro-1,6-naphthyridine would exhibit a similar energy gap, with the precise value modulated by the strong inductive effects of the fluorine atom and the positions of the nitrogen atoms in the 1,6-naphthyridine (B1220473) core.
Another powerful visualization tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions of positive and negative electrostatic potential. For 2-Chloro-7-fluoro-1,6-naphthyridine, the MEP map would show negative potential (red/yellow) around the electronegative nitrogen and halogen atoms, indicating regions that can act as hydrogen bond acceptors. Conversely, positive potential (blue) would be located on the hydrogen atoms, highlighting their hydrogen bond donor capabilities. These maps are invaluable for predicting non-covalent interactions with other molecules, such as enzyme active sites.
Table 1: Illustrative Quantum Chemical Properties (Based on Analogous Structures) This table provides expected values and localizations based on DFT calculations of similar heterocyclic systems.
| Property | Expected Value/Localization | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability; localized on the π-system. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability; influenced by C-Cl and C-F bonds. |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Correlates with chemical reactivity and electronic transitions. |
| MEP Negative Maxima | Localized on N1, N6, and F atoms | Predicts sites for electrophilic attack and hydrogen bond acceptance. |
| MEP Positive Maxima | Localized on ring C-H protons | Predicts sites for nucleophilic attack and hydrogen bond donation. |
Molecular Modeling and Simulation of Conformational Dynamics
While the 1,6-naphthyridine core is a rigid aromatic system, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are employed to study its subtle conformational dynamics. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility and preferred conformations of a structure. nih.gov
For 2-Chloro-7-fluoro-1,6-naphthyridine, the primary focus of conformational analysis is the planarity of the bicyclic ring system and the orientation of the substituents. Although the core is largely planar, minor puckering or out-of-plane vibrations can occur. MD simulations can quantify the extent of these deviations and the energy required to induce them. These simulations reveal that while the core domain is generally stable, specific regions can exhibit increased flexibility, which can be crucial for interactions with biological targets. nih.gov
These simulations are particularly important when 2-Chloro-7-fluoro-1,6-naphthyridine is part of a larger, more flexible molecule. In such cases, MD can explore the accessible conformational space, identify low-energy conformers, and calculate the population of different conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Naphthyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of compounds with their biological activity. tbzmed.ac.irmedium.com For naphthyridine derivatives, which have shown a wide range of biological activities including anticancer and anti-infectious properties, QSAR is a powerful tool for optimizing lead compounds and designing new, more potent analogues. nih.gov
The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. medium.com These properties are quantified using molecular descriptors, which can be categorized based on their dimensionality (1D, 2D, 3D). A mathematical model is then built to establish a relationship between these descriptors and the observed activity.
In a study focused on developing 2D-QSAR models for naphthyridine derivatives as inhibitors of HIV-1 integrase, researchers successfully generated models that could predict the half-maximal inhibitory concentration (pIC50). tbzmed.ac.irresearchgate.net The study highlighted that a combination of "quantum and molecular mechanical" descriptors provided the most efficient models for predicting activity. tbzmed.ac.irresearchgate.net This demonstrates the utility of QSAR in understanding the structural requirements for the activity of naphthyridine compounds. tbzmed.ac.ir
QSAR models can be broadly classified into 2D and 3D approaches, each providing different insights into the effects of substituents.
2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. These descriptors can include constitutional parameters (e.g., molecular weight), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., LogP, polarizability). In the aforementioned study on naphthyridine derivatives, 2D-QSAR models revealed the importance of polarizability, electronegativity, and the presence of aromatic nitrogen atoms for anti-HIV-1 integrase activity. tbzmed.ac.ir This approach is effective for understanding the general influence of substituent properties on activity.
3D-QSAR: This method requires the 3D alignment of the molecules in a dataset and calculates interaction fields around them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples.
CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The results are often visualized as contour maps, which show regions where a particular property is favorable or unfavorable for activity. For 2-Chloro-7-fluoro-1,6-naphthyridine, a 3D-QSAR study would place the molecule in a grid and analyze how its steric bulk (from the chloro group) and electrostatic properties (from the fluoro and chloro groups and nitrogen atoms) contribute to or detract from biological activity. These maps provide a visual guide for medicinal chemists to decide where to add or modify substituents to enhance potency. For example, a 3D-QSAR study on neuraminidase inhibitors showed that steric and hydrophobic descriptors were key contributors to their inhibitory activity. nih.gov
A primary goal of QSAR is to develop models with high predictive power. Once a QSAR equation is established using a "training set" of molecules with known activities, its predictive ability is tested on an external "test set" of molecules not used in model generation.
The statistical significance of a QSAR model is assessed by several parameters, including the coefficient of determination (R²) for the training set and the predictive R² (pred_r²) for the test set. A high pred_r² value (typically > 0.6) indicates a robust model with good predictive ability. nih.gov The 2D-QSAR models for naphthyridine derivatives achieved R²_test values as high as 0.775, indicating a strong predictive capacity. researchgate.net
Such validated models can then be used to screen virtual libraries of yet-to-be-synthesized naphthyridine derivatives. By calculating the relevant descriptors for these virtual compounds and inputting them into the QSAR equation, their biological activity can be predicted. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools to elucidate reaction mechanisms, calculate activation energies, and predict the feasibility of synthetic routes. For 2-Chloro-7-fluoro-1,6-naphthyridine, a key reaction is the Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom at the C2 position is displaced by a nucleophile. masterorganicchemistry.com The C2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen (N1) and the nitro-like character of the pyridine (B92270) ring.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com
Addition: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step involves the temporary loss of aromaticity and is usually the rate-determining step. masterorganicchemistry.com
Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride).
Computational studies, often using DFT, can model this entire reaction pathway. researchgate.netresearchgate.net Researchers can locate the transition state structures for both the addition and elimination steps and calculate their corresponding energy barriers (activation energies). These calculations can confirm that the reaction is kinetically favorable and can predict the regioselectivity of the attack if multiple leaving groups are present. Studies on similar 2-chloro-pyridine systems have shown that electron-withdrawing groups significantly stabilize the Meisenheimer intermediate, lowering the activation energy and facilitating the reaction. masterorganicchemistry.comresearchgate.net
Table 2: Illustrative Computational Data for an SNAr Reaction This table presents typical data obtained from a DFT study of an SNAr reaction on a chloro-heterocycle.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Initial | Reactants (Naphthyridine + Nucleophile) | 0.0 | Baseline energy |
| Step 1 | Transition State 1 (TS1) | +15 to +25 | Rate-determining barrier for nucleophile addition |
| Intermediate | Meisenheimer Complex | +5 to +10 | Stable but high-energy intermediate |
| Step 2 | Transition State 2 (TS2) | +8 to +15 | Lower energy barrier for leaving group expulsion |
Theoretical Studies on the Impact of Fluorine Substitution on Molecular Interactions
The substitution of hydrogen with fluorine dramatically alters a molecule's properties, an effect that is extensively studied using theoretical methods. researchgate.net Fluorine is the most electronegative element, and its introduction into the 1,6-naphthyridine ring at the C7 position has profound electronic and steric consequences. medchem-ippas.eu
Theoretical studies focus on how fluorine modulates non-covalent interactions, which are critical for drug-receptor binding and crystal packing. nih.gov
Hydrogen Bonds: While a C-F bond is not a classical hydrogen bond donor, the fluorine atom is a weak hydrogen bond acceptor. More importantly, its powerful electron-withdrawing (inductive) effect can significantly increase the acidity of nearby N-H or C-H protons, making them stronger hydrogen bond donors. nih.gov Theoretical calculations can quantify the strength of these interactions by analyzing bond lengths, angles, and interaction energies. medchem-ippas.eu
Halogen Bonds: The chlorine atom at the C2 position can participate in halogen bonds, where it acts as a Lewis acidic "donor" to an electron-rich atom (like oxygen or nitrogen). The presence of the electron-withdrawing fluorine atom can modulate the electrostatic potential on the outer face of the chlorine atom, thereby influencing its ability to form halogen bonds.
Conformational Effects: The C-F bond is highly polarized and can engage in stabilizing stereoelectronic interactions with adjacent bonds or lone pairs. researchgate.net This can influence the conformational preferences of flexible side chains attached to the naphthyridine core.
A comparative analysis of fluorinated versus non-fluorinated analogues using quantum chemical methods can isolate and quantify these effects, providing a rational basis for the use of fluorine in drug design. nih.govarxiv.org For instance, studies on halogenated anilines have shown that fluorine substitution can increase the ability of adjacent amine groups to form strong hydrogen bonds. nih.gov
Role of 2 Chloro 7 Fluoro 1,6 Naphthyridine As a Molecular Scaffold in Chemical Research
Design and Synthesis of Chemically Diverse Naphthyridine Derivative Libraries
The 1,6-naphthyridine (B1220473) framework is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological receptors. This has led to the inclusion of over 17,000 compounds containing the 1,6-naphthyridin-2(1H)-one substructure in numerous patents. nih.gov The synthesis of libraries of derivatives from scaffolds like 2-Chloro-7-fluoro-1,6-naphthyridine is a key strategy in drug discovery. The chlorine and fluorine atoms on the naphthyridine ring provide reactive handles for a variety of chemical transformations, allowing for the systematic introduction of different functional groups. This enables the creation of large and chemically diverse libraries of compounds.
For instance, the chlorine atom can be readily displaced by various nucleophiles, while the fluorine atom can influence the electronic properties of the ring system. This dual reactivity allows for a combinatorial approach to synthesis, where different building blocks can be systematically combined to generate a vast array of new molecules. The synthesis of a 101-membered library based on 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been successfully achieved through reactions such as urea, amide, and sulfonamide formations. nih.gov
The general synthetic routes to 1,6-naphthyridin-2(1H)-ones, which are precursors to many chloro-fluoro naphthyridine derivatives, involve either the construction from a preformed pyridine (B92270) or a preformed pyridone ring. nih.gov These methods provide a foundation for the subsequent introduction of chlorine and fluorine to create the desired scaffold.
Exploration in the Development of Advanced Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems. nih.gov The development of small molecules with high specificity and well-defined biological activity is crucial for accurately investigating specific biological questions. nih.gov The 1,6-naphthyridine scaffold, including derivatives like 2-Chloro-7-fluoro-1,6-naphthyridine, is an attractive core for the design of such probes. The ability to systematically modify the scaffold allows for the fine-tuning of a compound's properties, such as its binding affinity and selectivity for a particular biological target.
The structural and electronic properties of naphthyridine derivatives make them suitable for use as ligands in the formation of metal complexes. For example, 2-(pyridin-2-yl)benzo[b] mdpi.comnih.govnaphthyridine has been utilized as a ligand in the preparation of Ruthenium, Rhodium, and Palladium complexes to study their electrochemical behavior. mdpi.com This highlights the potential of naphthyridine scaffolds to create probes with specific electronic or photophysical properties. Furthermore, the fluorescence properties of some 1,6-naphthyridin-7(6H)-ones, including large Stokes shifts and high quantum yields, make them suitable for applications as fluorescent probes in biological imaging. rsc.org
Strategic Importance in Heterocyclic Chemistry for Novel Compound Discovery
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their wide range of biological activities. nih.gov Naphthyridines, as a class of nitrogen-containing heterocycles, are particularly significant. mdpi.com The 2-Chloro-7-fluoro-1,6-naphthyridine scaffold provides a versatile platform for the construction of novel heterocyclic systems.
The reactivity of the chloro and fluoro substituents allows for a variety of synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions enable the fusion of other ring systems onto the naphthyridine core, leading to the creation of more complex polycyclic structures. For example, the synthesis of benzo[c] mdpi.comnih.govnaphthyridines has been achieved through [4+2] cycloaddition reactions. mdpi.com The ability to build upon the 2-Chloro-7-fluoro-1,6-naphthyridine scaffold is a key strategy for discovering new compounds with unique three-dimensional shapes and functionalities, which are often associated with novel biological activities. The synthesis of various fused 1,5-naphthyridines, for instance, has been explored for their potential in medicinal chemistry. nih.gov
Contribution to Chemical Biology Tool Development Focusing on Molecular Design and Reactivity
The development of tools for chemical biology relies on the ability to design and synthesize molecules with specific functions. The 2-Chloro-7-fluoro-1,6-naphthyridine scaffold contributes significantly to this field due to its predictable reactivity and the influence of its substituents on molecular properties. The chlorine atom at the 2-position and the fluorine atom at the 7-position provide distinct sites for chemical modification.
This allows for a rational design approach where specific functionalities can be introduced to modulate a molecule's interaction with a biological target. For example, the chlorine atom can be a site for introducing groups that enhance binding affinity or solubility, while the fluorine atom can be used to alter the electronic distribution within the molecule, potentially affecting its metabolic stability or membrane permeability. The development of chemical probes to study RNA is an area where such tailored molecular design is critical. nih.gov The ability to create diverse libraries of compounds from scaffolds like 2-Chloro-7-fluoro-1,6-naphthyridine is essential for screening and identifying molecules with the desired properties for use as chemical biology tools.
Applications in Material Science Research Driven by Electronic and Structural Properties of Naphthyridines
The unique electronic and structural properties of naphthyridine-based compounds have led to their exploration in the field of material science. The planar, aromatic nature of the naphthyridine ring system, combined with the electron-withdrawing effects of the nitrogen atoms and halogen substituents, can give rise to interesting photophysical and electronic characteristics.
Specifically, some 1,6-naphthyridin-7(6H)-ones exhibit powerful fluorescence properties, including solvatochromism (a change in color depending on the solvent polarity) and acidochromism (a change in color with pH). rsc.org These properties make them promising candidates for the development of luminescent materials and sensors. rsc.org Furthermore, the ability of naphthyridine derivatives to act as ligands for metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored electronic and magnetic properties. The development of 1,5-naphthyridine-based polymers has been investigated for their potential as new functional materials in electronics. nih.gov
Future Directions and Emerging Research Avenues for 2 Chloro 7 Fluoro 1,6 Naphthyridine
Novel Synthetic Strategies for Enhanced Efficiency, Stereoselectivity, and Regioselectivity
The development of efficient and selective synthetic routes is paramount for accessing sufficient quantities of 2-Chloro-7-fluoro-1,6-naphthyridine and its derivatives for further study. While direct synthetic reports for this specific compound are scarce, established methods for analogous halogenated naphthyridines provide a strong foundation for future work.
Future synthetic strategies will likely focus on late-stage functionalization to introduce the chloro and fluoro substituents with high regioselectivity. Building upon known syntheses of related compounds like 2-chloro-1,6-naphthyridine (B1590049) and 7-chloro-1,6-naphthyridin-2(1H)-one, methods such as the Niementowski reaction or the Vilsmeier-Haack cyclization could be adapted. ekb.eg For instance, the synthesis of 2-chloro-1,6-naphthyridine has been achieved by treating 1,6-naphthyridin-2(1H)-one with phosphoryl trichloride. echemi.com A similar approach could be envisioned starting from a fluorinated 1,6-naphthyridinone precursor.
Moreover, modern cross-coupling reactions will be instrumental. The development of stereoselective and regioselective halogenation techniques, which are crucial in natural product synthesis, can be applied to naphthyridine scaffolds. sigmaaldrich.com For example, methods that allow for the precise installation of fluorine and chlorine at specific positions will be highly valuable. This could involve the use of specialized fluorinating and chlorinating reagents under catalyst control to direct the regiochemical outcome.
| Synthetic Approach | Description | Potential for 2-Chloro-7-fluoro-1,6-naphthyridine |
| Late-Stage Halogenation | Introduction of halogen atoms in the final steps of a synthesis. | Allows for the use of a common naphthyridine core, with selective introduction of fluorine and chlorine. |
| Modified Classical Reactions | Adaptation of reactions like the Skraup or Niementowski synthesis. prepchem.com | Could be optimized with fluorinated starting materials to build the desired scaffold. |
| Directed C-H Activation | Functionalization of C-H bonds at specific positions using directing groups. | Could enable the direct and regioselective introduction of chloro and fluoro groups onto a pre-formed 1,6-naphthyridine (B1220473) ring. |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of reactions. | While not directly applicable to the aromatic core, it would be crucial for synthesizing chiral derivatives. |
Development of Cascade and Flow Chemistry Approaches for Naphthyridine Synthesis
To enhance synthetic efficiency and safety, the development of cascade and flow chemistry processes for the synthesis of 2-Chloro-7-fluoro-1,6-naphthyridine is a promising avenue. Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and reduced waste. Research into multi-component reactions for the synthesis of 1,6-naphthyridine derivatives has already shown the potential of this approach.
Flow chemistry, the continuous processing of chemical reactions in a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. sigmaaldrich.comchemicalbook.comossila.com This can lead to improved yields, higher purity, and safer handling of hazardous reagents, which is particularly relevant for halogenation reactions. The application of flow chemistry to pyridine (B92270) synthesis demonstrates its feasibility for related heterocyclic systems. chemicalbook.com Future work could focus on developing a continuous flow process for the synthesis and subsequent halogenation of the 1,6-naphthyridine core.
| Technology | Advantages | Applicability to 2-Chloro-7-fluoro-1,6-naphthyridine |
| Cascade Reactions | Increased efficiency, reduced workup steps, improved atom economy. | Design of a one-pot synthesis from simple precursors to the fully substituted naphthyridine. |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability, potential for automation. sigmaaldrich.comchemicalbook.com | Development of a continuous process for the synthesis and purification of the target compound and its derivatives. |
| Microfluidic Reactors | Excellent heat and mass transfer, small reaction volumes for rapid optimization. | Rapid screening of reaction conditions for the halogenation steps. |
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. nih.govbldpharm.comsigmaaldrich.comsigmaaldrich.comnih.govamericanelements.combldpharm.com For a novel compound like 2-Chloro-7-fluoro-1,6-naphthyridine, these computational tools can be leveraged in several ways.
| AI/ML Application | Description | Potential Impact on 2-Chloro-7-fluoro-1,6-naphthyridine Research |
| Retrosynthesis Prediction | Algorithms that suggest synthetic pathways for a target molecule. | Identification of novel and efficient routes to the target compound. |
| Reaction Outcome Prediction | Models that predict the products and yields of chemical reactions. bldpharm.com | Optimization of synthetic steps and reduction of experimental effort. |
| De Novo Drug Design | Generative models that create new molecules with desired properties. nih.govbldpharm.combldpharm.com | Design of a library of derivatives with high predicted affinity for specific biological targets. |
| Property Prediction | Models that predict physicochemical and ADMET properties. | Early-stage assessment of the drug-likeness of designed derivatives. |
Unexplored Reactivity Pathways and Deeper Mechanistic Insights of Halogenated Naphthyridines
The two halogen atoms on the 2-Chloro-7-fluoro-1,6-naphthyridine ring are expected to exhibit differential reactivity, providing opportunities for selective functionalization. The chlorine atom at the 2-position and the fluorine atom at the 7-position are susceptible to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org Understanding the relative reactivity of these two positions is crucial for controlled, stepwise derivatization.
Future research should focus on detailed mechanistic studies, both experimental and computational, to elucidate the factors governing the regioselectivity of SNAr reactions on this scaffold. This would involve studying the influence of the nucleophile, solvent, and temperature on the reaction outcome. Furthermore, exploring novel reactivity pathways beyond SNAr, such as transition-metal-catalyzed cross-coupling reactions, would significantly expand the synthetic utility of this compound. Mechanistic insights into these reactions will enable the rational design of synthetic strategies to access a diverse range of derivatives.
Advanced Characterization Techniques for Complex Naphthyridine Architectures
The unambiguous structural elucidation of novel 2-Chloro-7-fluoro-1,6-naphthyridine derivatives will require the application of advanced characterization techniques. While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry are fundamental, more complex structures may necessitate the use of 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity.
Given the presence of fluorine, ¹⁹F NMR spectroscopy will be an invaluable tool for characterizing these compounds and their reactions. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions. For chiral derivatives, techniques such as X-ray crystallography will be the gold standard for determining absolute stereochemistry. The development of a comprehensive database of spectroscopic data for this class of compounds will be crucial for facilitating future research.
| Technique | Information Provided | Relevance to 2-Chloro-7-fluoro-1,6-naphthyridine |
| 2D NMR Spectroscopy | Through-bond and through-space correlations between nuclei. | Unambiguous assignment of proton and carbon signals in complex derivatives. |
| ¹⁹F NMR Spectroscopy | Information about the chemical environment of fluorine atoms. | Confirmation of fluorine incorporation and monitoring of reactions at the 7-position. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio. | Accurate determination of elemental formulas. |
| X-ray Crystallography | Three-dimensional molecular structure. | Absolute confirmation of constitution and stereochemistry. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-7-fluoro-1,6-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor naphthyridines. For example, methylation of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one using NaH/MeI in DMF at 0°C yields methylated derivatives (90% yield), while methoxylation occurs under reflux with MeONa/MeOH . Key factors include temperature control (e.g., 0°C for selective methylation) and solvent choice (DMF for polar intermediates).
Q. Which spectroscopic techniques are critical for characterizing 2-chloro-7-fluoro-1,6-naphthyridine?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity. Chlorine and fluorine atoms induce distinct deshielding effects.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClFN, exact mass 198.00 g/mol) .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry in solid-state studies .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the chloro-fluoro substituents. Use anhydrous solvents (e.g., DCM, THF) for reactions, as moisture accelerates decomposition .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing 2-chloro-7-fluoro-1,6-naphthyridine for medicinal chemistry applications?
- Methodological Answer :
- Protecting Groups : Temporarily block the fluorine site using TMSCl to direct substitutions to the chloro position .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-chloro position enables aryl/heteroaryl introductions. Use Pd(PPh)/KCO in DMF/HO (90°C, 12 h) for >80% yields .
- Table :
| Position | Reactivity | Preferred Conditions |
|---|---|---|
| C-2 (Cl) | High | Pd catalysis, polar solvents |
| C-7 (F) | Low | Requires strong bases (e.g., LDA) |
Q. How can computational methods predict the electronic properties of 2-chloro-7-fluoro-1,6-naphthyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model HOMO-LUMO gaps, aiding in materials science applications. For example, fluorine’s electronegativity lowers LUMO energy by ~0.5 eV, enhancing electron-accepting capacity in OLEDs . Pair with experimental UV-Vis (λ 320–350 nm) for validation.
Q. How to resolve contradictions in reported bioactivity data for 2-chloro-7-fluoro-1,6-naphthyridine analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate IC values using orthogonal assays (e.g., enzymatic vs. cell-based).
- Structural Confirmation : Re-synthesize disputed compounds and characterize via NMR to rule out regioisomer contamination .
- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem/ECHA entries, filtering by assay type (e.g., kinase inhibition vs. antimicrobial) .
Methodological Frameworks
- For Experimental Design : Apply the PICO framework (Population: compound derivatives; Intervention: synthetic modification; Comparison: parent compound; Outcome: bioactivity/electronic properties) to structure hypothesis-driven studies .
- For Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting data resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
